![molecular formula C11H17Cl2NO B1471537 1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride CAS No. 2097950-09-7](/img/structure/B1471537.png)
1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride, commonly referred to as 2C-H, is a synthetic psychoactive substance that is classified as a Schedule I controlled substance in the United States. It is a member of the phenethylamine family, which consists of compounds with a structure similar to amphetamine. 2C-H is known to produce hallucinogenic and stimulant effects and has been used recreationally since the early 2000s.
Scientific Research Applications
Metabolic Transformation and Psychotomimetic Properties
1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride's metabolic transformation in rabbit liver homogenates includes O-demethylation, resulting in various metabolites. These metabolites, particularly the bis(O-demethyl) metabolite, have similarities to the sympatholytic agent "6-hydroxydopamine" and might contribute to its psychotomimetic properties (Zweig & Castagnoli, 1977).
Synthesis and Antimicrobial Activity
The compound is used in the synthesis of 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one. These derivatives, particularly when reduced, show significant antimicrobial activity and have been found to be potent coccidiostats (Georgiadis, 1976).
Inhibitory Activity in Metal Complexes
In studies involving nickel(II), zinc(II), and cobalt(II) complexes with hydroxy-rich Schiff bases, the compound plays a role in forming complexes that exhibit urease inhibitory activities. This could be significant for applications in combating Helicobacter pylori infections (Lu et al., 2012).
Amination Reactions in Catalysis
The compound has been studied in the context of catalytic amination, particularly over silica-supported nickel. These studies focus on understanding the reaction parameters and product distributions, which are critical for industrial applications in chemical synthesis (Bassili & Baiker, 1990).
Role in Synthesis of Stereochemically Complex Molecules
It's involved in the synthesis of complex stereochemical structures like 1-alkyl-2-methoxycarbonyl-3-phenylaziridines. These structures are key in the development of new pharmaceuticals and materials with specific chiral properties (Eremeev & Semenikhina, 1980).
Applications in Analgesic Compound Synthesis
Research has explored its role in synthesizing optically pure (S)- and (R)-1-aryl-2-phenylethylamines with potential analgesic activity. This synthesis is pivotal for developing new analgesic drugs (Takahashi et al., 1983).
properties
IUPAC Name |
1-(2-chloro-3-methoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-7(2)11(13)8-5-4-6-9(14-3)10(8)12;/h4-7,11H,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQNBQYBNHPDPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C(=CC=C1)OC)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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